![molecular formula C5H6FNO2S B13511511 rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride](/img/structure/B13511511.png)
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride is a chemical compound with a unique structure that includes a cyclopropyl ring, a cyano group, and a methanesulfonyl fluoride group
Preparation Methods
The synthesis of rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride typically involves multiple steps. One common synthetic route starts with the preparation of the cyclopropyl ring, followed by the introduction of the cyano group and the methanesulfonyl fluoride group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield.
Chemical Reactions Analysis
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.
Substitution: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride involves its interaction with specific molecular targets. The cyano group and methanesulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride can be compared with other similar compounds, such as:
rac-[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl chloride: This compound has a chloride group instead of a fluoride group, which can affect its reactivity and applications.
rac-[(1R,3S)-3-aminocyclopentyl]methanesulfonyl fluoride: This compound has an aminocyclopentyl group instead of a cyanocyclopropyl group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C5H6FNO2S |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
[(1R,2S)-2-cyanocyclopropyl]methanesulfonyl fluoride |
InChI |
InChI=1S/C5H6FNO2S/c6-10(8,9)3-5-1-4(5)2-7/h4-5H,1,3H2/t4-,5+/m1/s1 |
InChI Key |
PFMYIGWVKSAWHK-UHNVWZDZSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C#N)CS(=O)(=O)F |
Canonical SMILES |
C1C(C1C#N)CS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1,1-dioxo-1lambda6-thia-7-azaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B13511432.png)

![N-[2-amino-1-(naphthalen-2-yl)ethyl]-5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxamide hydrochloride](/img/structure/B13511450.png)
![rac-tert-butyl N-{2-[(2R,4R)-2-(trifluoromethyl)piperidin-4-yl]ethyl}carbamate, cis](/img/structure/B13511455.png)

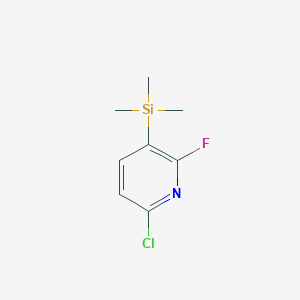

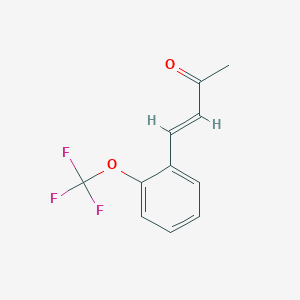
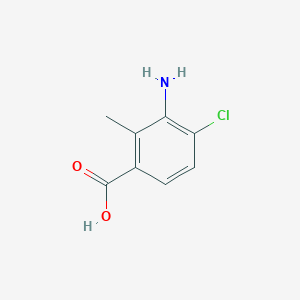
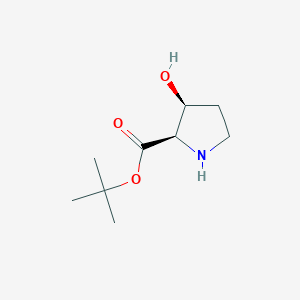
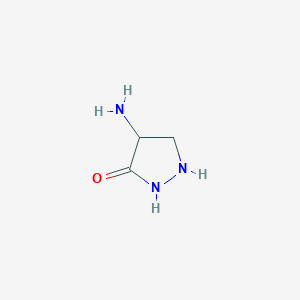

![ethyl 2-amino-3-[(2R)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13511515.png)

